molecular formula C11H15FN2O B13213422 3-amino-2-[(2-fluorophenyl)methyl]-N-methylpropanamide

3-amino-2-[(2-fluorophenyl)methyl]-N-methylpropanamide

Cat. No.: B13213422
M. Wt: 210.25 g/mol
InChI Key: QFLXAGJLKGUFQL-UHFFFAOYSA-N
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Description

3-amino-2-[(2-fluorophenyl)methyl]-N-methylpropanamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an amino group, a fluorophenyl group, and a methylpropanamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-2-[(2-fluorophenyl)methyl]-N-methylpropanamide typically involves multi-step organic reactions. One common method includes the reaction of 2-fluorobenzylamine with N-methylpropanamide under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the process may require solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-amino-2-[(2-fluorophenyl)methyl]-N-methylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines .

Scientific Research Applications

3-amino-2-[(2-fluorophenyl)methyl]-N-methylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-amino-2-[(2-fluorophenyl)methyl]-N-methylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide
  • 3-amino-N-[(2-fluorophenyl)methyl]benzamide

Uniqueness

3-amino-2-[(2-fluorophenyl)methyl]-N-methylpropanamide is unique due to its specific substitution pattern and the presence of both an amino group and a fluorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H15FN2O

Molecular Weight

210.25 g/mol

IUPAC Name

2-(aminomethyl)-3-(2-fluorophenyl)-N-methylpropanamide

InChI

InChI=1S/C11H15FN2O/c1-14-11(15)9(7-13)6-8-4-2-3-5-10(8)12/h2-5,9H,6-7,13H2,1H3,(H,14,15)

InChI Key

QFLXAGJLKGUFQL-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C(CC1=CC=CC=C1F)CN

Origin of Product

United States

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